molecular formula C10H19IO3 B13927703 tert-Butyl 4-(2-iodoethoxy)butanoate CAS No. 1188264-73-4

tert-Butyl 4-(2-iodoethoxy)butanoate

Cat. No.: B13927703
CAS No.: 1188264-73-4
M. Wt: 314.16 g/mol
InChI Key: QXTKMAHNDYJETO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-iodoethoxy)butanoate is an organic compound with the molecular formula C10H19IO3. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the hydroxyl group is replaced by a 2-iodoethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-(2-iodoethoxy)butanoate can be synthesized through a multi-step process involving the reaction of butanoic acid derivatives with tert-butyl alcohol and 2-iodoethanol. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-iodoethoxy)butanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 4-(2-iodoethoxy)butanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-iodoethoxy)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The presence of the 2-iodoethoxy group allows for selective binding to target molecules, enhancing the compound’s efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(2-iodoethoxy)butanoate is unique due to the presence of the iodine atom in the 2-iodoethoxy group, which imparts distinct chemical reactivity and selectivity. This makes it particularly useful in applications requiring specific interactions with target molecules, such as in medicinal chemistry and biochemical research .

Biological Activity

tert-Butyl 4-(2-iodoethoxy)butanoate is a chemical compound that has garnered attention for its potential biological activities. The presence of the iodine atom in the 2-iodoethoxy group enhances its reactivity and interaction with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₉I O₃, and its structure includes a tert-butyl group, an iodine atom, and an ethoxy chain. The unique structural features contribute to its chemical reactivity, making it suitable for various applications in organic synthesis and biological research.

The biological activity of this compound can be attributed to its ability to act as a substrate for specific enzymes. Its mechanism involves:

  • Substitution Reactions : The iodine atom can be replaced by nucleophiles, leading to new compound formation.
  • Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially influencing biochemical reactions.

The selective binding afforded by the 2-iodoethoxy group enhances its efficacy in various applications, particularly in drug development and enzyme studies.

Biological Applications

  • Pharmaceutical Research : The compound is investigated as an intermediate in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs). Its unique properties allow it to serve as a precursor in drug delivery systems.
  • Biochemical Studies : Used in enzyme-catalyzed reaction studies, it helps elucidate metabolic pathways and enzyme mechanisms.
  • Industrial Applications : Employed in producing specialty chemicals with specific properties due to its reactive nature.

Case Study 1: Enzyme Inhibition

Research has shown that compounds similar to this compound can inhibit enzymes such as GABA transporters. For instance, modifications to similar structures have resulted in potent inhibitors with significant implications for treating neurological disorders .

Research Findings

Recent findings highlight the following key points regarding the biological activity of this compound:

Study FocusFindings
Enzyme InteractionActs as a substrate for various enzymes; potential for drug development.
Anti-inflammatory EffectsSimilar compounds exhibit anti-inflammatory activity; potential for therapeutic use.
ReactivityUndergoes substitution reactions that can lead to new biologically active compounds.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing tert-Butyl 4-(2-iodoethoxy)butanoate with high purity?

  • Methodology : The synthesis typically involves a two-step process:

Esterification : React 4-(2-hydroxyethoxy)butanoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) to form the tert-butyl ester.

Iodination : Introduce iodine via nucleophilic substitution (e.g., using NaI in acetone with a tosyl or mesyl leaving group).

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for achieving >95% purity. Purity verification via GC or HPLC is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Confirm the tert-butyl group (δ ~1.4 ppm for 9H), iodoethoxy chain (δ ~3.2–3.5 ppm for CH₂I), and ester carbonyl (δ ~170–175 ppm).
  • IR Spectroscopy : Identify ester C=O stretch (~1740 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion for C₁₀H₁₉IO₃: calculated 331.03).
  • InChI Key : Cross-reference with databases like PubChem for structural validation .

Advanced Research Questions

Q. How can the iodine moiety in this compound be utilized in cross-coupling reactions for complex molecule synthesis?

  • Applications : The C-I bond participates in Ullmann couplings (Cu-catalyzed) or Sonogashira reactions (Pd/Cu-catalyzed) to form C-C or C-heteroatom bonds.
  • Example : React with terminal alkynes to generate conjugated ethers for drug intermediates. Optimize conditions (e.g., ligand selection, solvent polarity) to minimize β-hydride elimination .

Q. What strategies are employed to address stability challenges of this compound under varying experimental conditions?

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent radical iodination or decomposition.
  • Moisture : Use molecular sieves in storage containers; avoid aqueous workup unless necessary.
  • Thermal Stability : DSC analysis (e.g., melting point range 91–93°C for analogs) confirms degradation thresholds .

Q. How does this compound function as a key intermediate in multi-step organic syntheses, particularly in pharmaceutical research?

  • Role : The tert-butyl group acts as a protecting group for carboxylic acids, while the iodoethoxy chain serves as a versatile linker .
  • Case Study : In peptide mimetics, the iodine can be replaced with azide groups via nucleophilic substitution for click chemistry applications.
  • Data Validation : Compare reaction yields under varying catalysts (e.g., Pd vs. Cu) to optimize selectivity .

Methodological and Analytical Questions

Q. What analytical approaches are used to resolve contradictions in reported physical properties of this compound?

  • Reproducibility : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, strict temperature control).
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., conformation of the iodoethoxy chain).
  • Comparative Analysis : Use DSC to validate melting points (e.g., discrepancies may arise from polymorphic forms) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Hazards : Potential mutagenicity (similar to iodinated analogs) and skin/eye irritation .
  • Protocols : Use fume hoods, nitrile gloves, and PPE. Neutralize waste with Na₂S₂O₃ to reduce iodine toxicity.
  • Emergency Response : Follow guidelines for halogenated compound spills (e.g., ChemTrec protocols) .

Properties

CAS No.

1188264-73-4

Molecular Formula

C10H19IO3

Molecular Weight

314.16 g/mol

IUPAC Name

tert-butyl 4-(2-iodoethoxy)butanoate

InChI

InChI=1S/C10H19IO3/c1-10(2,3)14-9(12)5-4-7-13-8-6-11/h4-8H2,1-3H3

InChI Key

QXTKMAHNDYJETO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCOCCI

Origin of Product

United States

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